Adipic acid dihydrazide-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N4O2 |

|---|---|

Molecular Weight |

182.25 g/mol |

IUPAC Name |

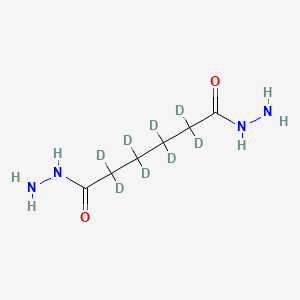

2,2,3,3,4,4,5,5-octadeuteriohexanedihydrazide |

InChI |

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)/i1D2,2D2,3D2,4D2 |

InChI Key |

IBVAQQYNSHJXBV-SVYQBANQSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)NN)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN |

Canonical SMILES |

C(CCC(=O)NN)CC(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

"Adipic acid dihydrazide-d8" chemical formula and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adipic acid dihydrazide-d8 (ADH-d8), a deuterated form of the versatile crosslinking agent, Adipic acid dihydrazide. Given its utility in stabilizing polymers and conjugating molecules, the isotopic labeling of ADH offers a valuable tool for researchers in drug development, materials science, and advanced polymer chemistry, particularly in studies involving pharmacokinetic and metabolic profiling.

Chemical Identity and Molecular Structure

This compound is the deuterium-labeled analogue of Adipic acid dihydrazide, where the eight hydrogen atoms on the adipoyl backbone have been replaced with deuterium (B1214612). This isotopic substitution provides a significant mass shift (+8 Da) that is readily detectable by mass spectrometry, making it an ideal internal standard or tracer in quantitative bioanalytical assays.

The fundamental structure consists of a deuterated six-carbon dicarboxylic acid backbone (adipic acid-d8) where both carboxylic acid groups have been converted to hydrazides.

-

Chemical Formula: C₆H₆D₈N₄O₂

-

Linear Formula: NH₂NHCO(CD₂)₄CONHNH₂

-

SMILES: NNC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN

-

InChI Key: IBVAQQYNSHJXBV-SVYQBANQSA-N

Physicochemical Properties

The quantitative data for this compound and its non-deuterated counterpart are summarized below for comparison. The primary difference lies in the molecular weight due to the incorporation of eight deuterium atoms.

| Property | This compound | Adipic acid dihydrazide (for comparison) |

| CAS Number | 1202865-37-9[1][2] | 1071-93-8[3][4] |

| Molecular Weight | 182.25 g/mol [1][5] | 174.20 g/mol [3][4] |

| Appearance | Solid, White to off-white powder | White to off-white powder[6] |

| Melting Point | 180-182 °C[5] | 178-185 °C[6] |

| Boiling Point | Not available | 426 °C[6] |

| Solubility in Water | Not specifically reported, expected to be similar to ADH | 91 g/L[6] |

| Isotopic Purity | ≥98 atom % D | Not Applicable |

| Chemical Purity | ≥98% | ≥97-99%[3][6] |

Experimental Protocols

Detailed methodologies for the synthesis of ADH-d8 and its application in crosslinking are provided below. These protocols are based on established chemical principles for the synthesis of dihydrazides and their crosslinking reactions.

Proposed Synthesis of this compound

The synthesis of ADH-d8 can be achieved in a two-step process. The first step involves the deuteration of the precursor, adipic acid, followed by the hydrazinolysis of the resulting deuterated dicarboxylic acid.

Step 1: Deuteration of Adipic Acid to Adipic Acid-d8

This step is based on established methods for large-scale deuteration of organic acids via metal-catalyzed hydrothermal H/D exchange.

-

Materials: Adipic acid, Deuterium oxide (D₂O, 99.8%), Platinum or Palladium catalyst.

-

Protocol:

-

In a high-pressure reactor, combine adipic acid and the chosen metal catalyst.

-

Add an excess of Deuterium oxide (D₂O) to serve as the deuterium source and solvent.

-

Seal the reactor and heat to a temperature sufficient to facilitate H/D exchange (typically >150°C), while stirring.

-

Maintain the reaction for several hours to ensure complete deuteration. The progress can be monitored by taking aliquots and analyzing via NMR spectroscopy.

-

After the reaction is complete, cool the reactor, and recover the deuterated adipic acid (Adipic acid-d10, including deuteration of the acidic protons) by filtration and recrystallization from D₂O. The acidic deuterons will readily exchange back to protons upon exposure to H₂O.

-

Step 2: Hydrazinolysis of Adipic Acid-d8

This step involves the direct reaction of the synthesized Adipic acid-d8 with hydrazine (B178648) hydrate (B1144303).

-

Materials: Adipic acid-d8 (from Step 1), Hydrazine hydrate, Water.

-

Protocol:

-

Suspend Adipic acid-d8 in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an excess of hydrazine hydrate to the suspension.

-

Heat the reaction mixture to a temperature between 70-100°C and stir for 24 hours.[7]

-

Monitor the reaction for the formation of a precipitate.

-

After completion, cool the mixture in an ice bath to maximize crystallization.

-

Collect the precipitated this compound crystals by vacuum filtration.

-

Wash the crystals with cold ethanol (B145695) and dry under vacuum to yield the final product.[7]

-

General Protocol for Keto-Hydrazide Crosslinking

ADH is a widely used crosslinker for polymers containing ketone functional groups, such as those incorporating diacetone acrylamide (B121943) (DAAM). This reaction proceeds efficiently at ambient temperature as water evaporates from the system.

-

Materials: Polymer with ketone functionality (e.g., acrylic emulsion with DAAM), this compound, Water or appropriate solvent.

-

Protocol:

-

Ensure the polymer is dissolved or dispersed in an aqueous system.

-

Prepare a stock solution of this compound in warm water.

-

Add the ADH-d8 solution to the polymer dispersion with stirring. The stoichiometric ratio of hydrazide groups to ketone groups is typically 1:1, but can be varied to control the crosslinking density.

-

Apply the mixture as a film or coating to the desired substrate.

-

Allow the water to evaporate at ambient or slightly elevated temperatures. As water is removed, the keto-hydrazide reaction proceeds, forming stable hydrazone linkages and resulting in a crosslinked polymer network.[2]

-

Analysis of Crosslinking Efficiency

The extent of ADH-d8 incorporation and its role in crosslinking can be quantified using a combination of analytical techniques.

-

Protocol:

-

Total ADH-d8 Incorporation: Use elemental analysis to determine the total nitrogen content in the purified, crosslinked polymer. This allows for the calculation of the total amount of ADH-d8 bound to the polymer backbone.[8]

-

Free Hydrazide Groups: Employ a colorimetric assay, such as the trinitrobenzene sulfonic acid (TNBSA) assay, to quantify the number of unreacted hydrazide groups. This measures the amount of ADH-d8 that is only attached to the polymer at one end.[8]

-

Crosslink Calculation: The amount of ADH-d8 acting as a crosslinker is determined by the difference between the total incorporated ADH-d8 (from elemental analysis) and the amount of ADH-d8 with free hydrazide ends (from the TNBSA assay).[8]

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Synthesis Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Keto-Hydrazide Crosslinking Mechanism

Caption: Mechanism of keto-hydrazide crosslinking using ADH-d8.

Application in Drug Delivery Hydrogels

Caption: Logical workflow for creating a drug delivery hydrogel using ADH-d8.

Applications in Research and Drug Development

The primary utility of Adipic acid dihydrazide lies in its function as a bifunctional crosslinking agent. Its deuterated form, ADH-d8, retains these functions while adding the benefits of isotopic labeling.

-

Crosslinking Agent: ADH is an effective crosslinker for water-based emulsions, particularly acrylic resins containing ketone groups, enhancing durability, adhesion, and resistance.[2][9] It also serves as a hardener for epoxy resins and a chain extender in polyurethanes.[10]

-

Drug Delivery Systems: In pharmaceutical sciences, ADH is used to create crosslinked hydrogels for controlled drug release.[3][11] For example, it can be used to crosslink polymers like hyaluronic acid to form a biocompatible matrix that encapsulates and slowly releases therapeutic agents.[6]

-

Bioconjugation: The hydrazide groups of ADH can react with aldehyde or ketone groups on biomolecules, such as glycoproteins, allowing for their conjugation to other molecules or surfaces. This is critical for developing targeted drug delivery systems.[1]

-

Tracer in Metabolic Studies: As a stable isotope-labeled compound, ADH-d8 is an invaluable tool for quantitative analysis in drug development.[12] It can be used as an internal standard in mass spectrometry-based assays to precisely quantify the non-deuterated analogue in biological matrices, or to trace the metabolic fate of the crosslinker itself.

References

- 1. chemimpex.com [chemimpex.com]

- 2. gantrade.com [gantrade.com]

- 3. Industrial Uses of Adipic Acid Dihydrazide Powder [ksrkchemicals.co.in]

- 4. US20140228509A1 - Aqueous Cross-linking Compositions and Methods - Google Patents [patents.google.com]

- 5. News - What is the mechanism of crosslinking of ADH and DAAM? [kimachemical.com]

- 6. snowhitechem.com [snowhitechem.com]

- 7. JPH09255644A - Production of adipic acid dihydrazide - Google Patents [patents.google.com]

- 8. Determination of the cross-linking effect of adipic acid dihydrazide on glycoconjugate preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Introduction to the application areas of adipic dihydrazide-Guangrao Ruishang Chemical Co., Ltd. [daam-adh.com]

- 12. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of deuterated adipic acid dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated Adipic Acid Dihydrazide, specifically Adipic Acid Dihydrazide-d8, is a stable isotope-labeled analog of Adipic Acid Dihydrazide (ADH). In this isotopologue, the eight hydrogen atoms on the adipoyl backbone are replaced with deuterium (B1214612). This modification results in a mass shift of +8 atomic mass units, making it a valuable tool in quantitative proteomics and drug development research, particularly in applications involving mass spectrometry. The incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1] This guide provides an in-depth overview of the physical and chemical properties, synthesis, and key applications of deuterated adipic acid dihydrazide.

Physical and Chemical Properties

The physical and chemical properties of deuterated adipic acid dihydrazide are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

| Property | Deuterated Adipic Acid Dihydrazide (d8) | Adipic Acid Dihydrazide (non-deuterated) |

| Molecular Formula | C₆H₆D₈N₄O₂[2] | C₆H₁₄N₄O₂[3][4] |

| Molecular Weight | 182.25 g/mol [2] | 174.20 g/mol [4] |

| Appearance | Solid, white to off-white crystalline powder[5] | White to slightly yellow crystalline powder[3][6] |

| Melting Point | 180-182 °C | 175-182 °C[3] |

| Solubility | Information not widely available, but expected to be similar to the non-deuterated form. | Soluble in water (100 mg/mL)[7], slightly soluble in DMSO and Methanol (B129727).[3] |

| Isotopic Purity | ≥98 atom % D | Not Applicable |

| Storage Temperature | -20°C | Room temperature or -20°C[3][7] |

Spectroscopic Data

For Adipic Acid Dihydrazide (non-deuterated):

-

¹H NMR (in DMSO-d₆): Signals are typically observed around 8.9 ppm (NH), 4.1 ppm (NH₂), 2.0 ppm (-CH₂-), and 1.4 ppm (-CH₂-).[8]

-

¹³C NMR: Expected signals for the carbonyl carbon and the two chemically distinct methylene (B1212753) carbons of the adipoyl backbone.

-

Mass Spectrum: The non-deuterated compound shows a molecular ion peak corresponding to its molecular weight.[4][9]

Expected Spectral Changes for Deuterated this compound:

-

¹H NMR: The signals corresponding to the methylene protons on the adipoyl backbone (around 2.0 and 1.4 ppm) would be absent due to the substitution with deuterium.

-

¹³C NMR: The signals for the deuterated carbons would show splitting due to coupling with deuterium and may have slightly different chemical shifts.

-

Mass Spectrum: The molecular ion peak will be shifted by +8 m/z units compared to the non-deuterated compound, confirming the incorporation of eight deuterium atoms.

Experimental Protocols

Synthesis of Deuterated this compound

A detailed, publicly available protocol for the synthesis of deuterated adipic acid dihydrazide is scarce; however, it can be reasonably achieved by adapting established methods for the synthesis of the non-deuterated compound, starting with commercially available deuterated adipic acid. The general synthesis involves a two-step process: esterification of deuterated adipic acid followed by hydrazinolysis.[10]

Materials:

-

Adipic acid-d8

-

Methanol or Ethanol

-

Catalyst (e.g., potassium hydrogen sulfate, concentrated sulfuric acid)

-

Hydrazine (B178648) hydrate

-

Appropriate solvents for reaction and purification

Methodology:

-

Esterification: Deuterated adipic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding dialkyl adipate-d8. The reaction is typically carried out under reflux conditions.[10]

-

Hydrazinolysis: The resulting dialkyl adipate-d8 is then reacted with hydrazine hydrate. This reaction substitutes the alkoxy groups with hydrazide groups to yield deuterated adipic acid dihydrazide.[10]

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the final high-purity product.

Caption: Synthesis workflow for deuterated adipic acid dihydrazide.

Application in Cross-Linking Mass Spectrometry

Deuterated adipic acid dihydrazide is used as a heavy-labeled cross-linking agent in quantitative mass spectrometry to study protein-protein interactions. The mass difference between the deuterated and non-deuterated cross-linkers allows for the identification and quantification of cross-linked peptides.

Materials:

-

Protein sample(s) of interest

-

Deuterated this compound

-

Non-deuterated Adipic Acid Dihydrazide

-

Coupling agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, DMTMM)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution

-

Protease (e.g., trypsin)

-

LC-MS/MS instrumentation and software for data analysis

Methodology:

-

Cross-linking Reaction: The protein sample is incubated with a mixture of deuterated and non-deuterated adipic acid dihydrazide and a coupling agent like DMTMM at a controlled temperature (e.g., 25-37°C). DMTMM facilitates the coupling of the hydrazide groups to the carboxyl groups of acidic amino acid residues (Aspartic acid, Glutamic acid) on the proteins.[11]

-

Quenching: The reaction is stopped by adding a quenching solution.

-

Proteolytic Digestion: The cross-linked protein mixture is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify peptide pairs that are linked by either the light (non-deuterated) or heavy (deuterated) cross-linker. The mass difference of 8 Da between the two forms allows for the confident identification of cross-linked peptides.

Caption: Experimental workflow for cross-linking mass spectrometry.

Applications in Drug Development

The use of deuterated compounds in drug development is a strategy to enhance the metabolic stability of a drug candidate.[1] By replacing hydrogen with deuterium at sites of metabolic vulnerability, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of reactive metabolites. While specific drug development programs involving deuterated adipic acid dihydrazide are not publicly disclosed, its utility as a stable-isotope labeled internal standard for pharmacokinetic studies of non-deuterated ADH or related compounds is a direct application.

Conclusion

Deuterated this compound is a valuable research tool with significant applications in proteomics and has potential utility in drug development. Its well-defined physical and chemical properties, particularly its distinct mass shift, make it an excellent reagent for quantitative mass spectrometry-based studies. The experimental protocols outlined in this guide provide a framework for its synthesis and application in cross-linking studies, enabling researchers to probe protein structures and interactions with high confidence. As the field of deuterated drugs expands, the principles demonstrated by labeled compounds like deuterated adipic acid dihydrazide will continue to be of high interest to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. Adipic Acid Dihydrazide CAS 1071-93-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Adipic Dihydrazide | C6H14N4O2 | CID 66117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dovechem.co.id [dovechem.co.id]

- 6. ADIPIC ACID DIHYDRAZIDE (ADH) - Ataman Kimya [atamanchemicals.com]

- 7. Adipic dihydrazide CAS#: 1071-93-8 [m.chemicalbook.com]

- 8. Adipic dihydrazide(1071-93-8) 1H NMR spectrum [chemicalbook.com]

- 9. Adipic dihydrazide [webbook.nist.gov]

- 10. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 11. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Enrichment of Adipic Acid Dihydrazide-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid dihydrazide-d8 (ADH-d8) is the deuterated form of adipic acid dihydrazide (ADH), a versatile homobifunctional crosslinking agent. In ADH-d8, the eight hydrogen atoms on the butane (B89635) backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in drug development and analytical chemistry, where it can be used as an internal standard for mass spectrometry-based quantification or to study reaction mechanisms and metabolic pathways. The utility of ADH-d8 is fundamentally dependent on its isotopic purity and enrichment, which define the extent and specificity of deuterium incorporation. This guide provides an in-depth overview of the isotopic characteristics of ADH-d8, methodologies for its analysis, and its application in crosslinking reactions.

Isotopic Purity and Enrichment Data

The isotopic purity of a deuterated compound refers to the percentage of molecules in which all designated hydrogen atoms have been substituted with deuterium. Isotopic enrichment, on the other hand, specifies the percentage of deuterium at a particular labeled position within the molecule. For this compound, commercially available standards typically offer a high degree of deuteration.

Table 1: General Specifications for this compound

| Parameter | Specification | Source |

| Isotopic Purity (atom % D) | ≥ 98% | |

| Chemical Purity | ≥ 98% | |

| Molecular Formula | C₆H₆D₈N₄O₂ | |

| Molecular Weight | 182.25 g/mol |

While suppliers often provide a general statement of isotopic purity, a more detailed analysis reveals the distribution of different isotopologues (molecules that differ only in their isotopic composition). The following table provides an illustrative example of a detailed isotopic distribution for a highly enriched batch of this compound, as would be determined by high-resolution mass spectrometry.

Table 2: Illustrative Isotopic Distribution of this compound

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d8 | M+8 | > 98.0 |

| d7 | M+7 | < 2.0 |

| d6 | M+6 | < 0.5 |

| d5 | M+5 | < 0.1 |

| d0 (unlabeled) | M+0 | < 0.01 |

Note: This table is a representative example and the exact distribution may vary between different batches and manufacturers.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of deuterated compounds like ADH-d8 relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound by separating and quantifying ions based on their mass-to-charge ratio with high precision.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The ionized molecules are analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The high resolution allows for the separation of the different isotopologues (d8, d7, d6, etc.).

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the corresponding peaks in the mass spectrum. The isotopic purity is then calculated based on the relative intensity of the fully deuterated (d8) peak compared to the other isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential technique for assessing isotopic enrichment.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable NMR solvent.

-

¹H NMR Analysis: In ¹H NMR, the absence of signals in the regions corresponding to the deuterated positions confirms a high level of deuteration. The presence of small residual proton signals can be used to quantify the isotopic enrichment.

-

²H NMR Analysis: ²H NMR provides a direct measurement of the deuterium atoms in the molecule. The chemical shifts in the ²H spectrum are very similar to those in the ¹H spectrum, allowing for the identification of the deuterated positions. The integrals of the deuterium signals can be used to determine the relative abundance of deuterium at each position.

Applications and Reaction Mechanisms

Adipic acid dihydrazide is widely used as a crosslinking agent, and its deuterated counterpart can be employed in studies where tracking the crosslinker is important. A primary application is in the crosslinking of polymers containing carbonyl groups, such as those modified with diacetone acrylamide (B121943) (DAAM). This is often referred to as "keto-hydrazide" chemistry.

Keto-Hydrazide Crosslinking

The reaction between the hydrazide groups of ADH and the ketone groups of a polymer (e.g., a polyacrylate containing DAAM) forms a stable hydrazone linkage. This crosslinking process improves the mechanical properties and durability of the polymer matrix.

Caption: Keto-Hydrazide crosslinking mechanism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of isotopic purity of this compound using high-resolution mass spectrometry.

Caption: Isotopic purity determination workflow.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that underpin its utility in research and development. Through the use of high-resolution mass spectrometry and NMR spectroscopy, a detailed characterization of its isotopic composition can be achieved. This ensures the reliability of data when ADH-d8 is used as an internal standard or as a tracer in mechanistic studies. Its role as a crosslinking agent, particularly in keto-hydrazide chemistry, highlights its importance in materials science and bioconjugation. The information and protocols outlined in this guide provide a comprehensive resource for scientists and professionals working with this valuable isotopically labeled compound.

In-Depth Technical Guide: Understanding the Mass Shift and Molecular Weight of Adipic Acid Dihydrazide-d8

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. Among these, Adipic Acid Dihydrazide-d8 stands out for its application in mass spectrometry-based quantification and as a tracer in metabolic studies. This technical guide provides a focused examination of the mass shift and molecular weight of this compound, offering clear data, a logical framework for its isotopic labeling, and a foundational understanding for its use in experimental protocols.

Core Concepts: Isotopic Labeling and Mass Shift

This compound is the deuterium-labeled form of Adipic Acid Dihydrazide.[1] In this specific isotopologue, eight hydrogen atoms (¹H) on the butane (B89635) backbone of the molecule are replaced by eight deuterium (B1214612) atoms (²H or D). This substitution is the origin of the "d8" designation and is the primary reason for the observable mass shift between the two compounds.

The mass shift is a critical parameter in mass spectrometry, enabling the differentiation and quantification of the labeled compound from its unlabeled counterpart. The incorporation of deuterium, a stable isotope of hydrogen with approximately twice the mass of protium, results in a predictable increase in the molecular weight of the molecule.

Quantitative Data Summary

The molecular characteristics of Adipic Acid Dihydrazide and its deuterated form are summarized in the table below. This data is essential for instrument calibration, data analysis, and the accurate interpretation of experimental results.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift |

| Adipic Acid Dihydrazide | C₆H₁₄N₄O₂ | 174.20[2][3][4][5] | N/A |

| This compound | C₆H₆D₈N₄O₂ | 182.25[1][6][7] | M+8[7] |

Experimental Protocols

While specific experimental setups can vary significantly based on the research question and the analytical instrumentation, a general workflow for utilizing this compound as an internal standard in a quantitative mass spectrometry assay (e.g., LC-MS/MS) would typically involve the following steps:

-

Standard Preparation: Prepare stock solutions of both Adipic Acid Dihydrazide (the analyte) and this compound (the internal standard) in a suitable solvent at known concentrations.

-

Calibration Curve Generation: Create a series of calibration standards by spiking a constant amount of the this compound internal standard into varying, known concentrations of the Adipic Acid Dihydrazide analyte.

-

Sample Preparation: To the biological or experimental sample, add a known amount of the this compound internal standard.

-

LC-MS/MS Analysis: Analyze the prepared calibration standards and samples using a liquid chromatography-tandem mass spectrometry system. The mass spectrometer will be configured to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each calibration standard and plotted against the analyte concentration to generate a calibration curve. The concentration of the analyte in the experimental samples is then determined by interpolating their peak area ratios onto this curve.

Visualization of Isotopic Labeling and Mass Shift

To visually represent the relationship between Adipic Acid Dihydrazide and its deuterated analog, the following diagram illustrates the conceptual workflow of isotopic labeling and the resulting mass shift.

This guide provides the essential technical details regarding the mass shift and molecular weight of this compound. A thorough understanding of these principles is paramount for its effective application in research and development, ensuring data accuracy and reproducibility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Adipic dihydrazide [webbook.nist.gov]

- 4. Adipic Dihydrazide | C6H14N4O2 | CID 66117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. Adipic-d8 acid dihydrazide 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

Adipic Acid Dihydrazide-d8: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, Adipic Acid Dihydrazide-d8 serves as a crucial, stable isotope-labeled internal standard. This deuterated analog of Adipic Acid Dihydrazide is instrumental in pharmacokinetic and metabolic studies, offering a reliable tool for quantitative analysis.

This compound, with the CAS Number 1202865-37-9 , is the deuterium-labeled form of Adipic Acid Dihydrazide (CAS: 1071-93-8).[1][2][3] The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis.[4] This technical guide provides an in-depth look at its properties, synthesis, and primary applications.

Core Product Specifications

The physical and chemical properties of this compound are summarized below. These specifications are critical for its use in analytical and research settings.

| Property | Value | References |

| CAS Number | 1202865-37-9 | [1][2] |

| Molecular Formula | C₆H₆D₈N₄O₂ | [1][2] |

| Molecular Weight | 182.25 g/mol | [1][2] |

| Appearance | Solid | [2][4] |

| Purity | ≥98% | [1] |

| Isotopic Purity | 98 atom % D | [4] |

| Melting Point | 180-182 °C | [4] |

| Storage Temperature | -20°C | [1][4] |

| Synonyms | Adipodihydrazide-d8 | [1][2] |

Synthesis Pathway

The synthesis of this compound typically involves a two-step process starting from the deuterated adipic acid. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of Adipic Acid Dihydrazide

While a specific protocol for the deuterated form is not publicly detailed, the synthesis of the non-deuterated Adipic Acid Dihydrazide provides a reliable template. A common method involves the esterification of adipic acid, followed by an acylhydrazine reaction with hydrazine hydrate.[5]

-

Esterification: Adipic acid is reacted with an alcohol (such as methanol or ethanol) in the presence of an acid catalyst (e.g., potassium hydrogen sulfate (B86663) and sulfuric acid). The mixture is heated under reflux to produce the corresponding dialkyl adipate (B1204190).[5]

-

Acylhydrazination: The resulting dialkyl adipate is then reacted with hydrazine hydrate. This reaction substitutes the alkoxy groups with hydrazinyl groups, yielding Adipic Acid Dihydrazide.[5][6]

For the synthesis of the d8 variant, the starting material would be Adipic Acid-d10.

Applications in Research and Development

The primary application of this compound is as an internal standard in pharmacokinetic studies. Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, and stable isotope-labeled compounds are essential tracers for quantification during drug development.[2]

Experimental Protocol: Use as an Internal Standard

-

Sample Preparation: A known concentration of this compound is spiked into a biological matrix (e.g., plasma, urine) containing the non-labeled analyte.

-

Extraction: The analyte and the internal standard are extracted from the biological matrix using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.

-

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatograph separates the analyte and the internal standard, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.

-

Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Broader Applications of the Non-Labeled Analog

While the deuterated form is primarily for analytical purposes, the non-labeled Adipic Acid Dihydrazide has a wide range of industrial applications. Understanding these can provide context for potential research avenues. These applications include:

-

Crosslinking Agent: It is widely used as a crosslinking agent for water-based emulsions, such as in paints and coatings.[7][8][9]

-

Epoxy Resin Hardener: It serves as a latent curing agent for epoxy resins, particularly in powder coatings.[7][10][11]

-

Formaldehyde Scavenger: It can react with and neutralize formaldehyde, reducing its release from various materials.[8][12]

-

Polymer Modification: It is used to modify the properties of polymers, enhancing durability and adhesion.[8][9]

-

Biomedical Applications: It has been explored for use in drug delivery systems as a crosslinker for materials like sodium hyaluronate.[10]

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Adipic-d8 acid dihydrazide 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 6. niir.org [niir.org]

- 7. gantrade.com [gantrade.com]

- 8. adakem.com [adakem.com]

- 9. Industrial Uses of Adipic Acid Dihydrazide Powder [ksrkchemicals.co.in]

- 10. snowhitechem.com [snowhitechem.com]

- 11. nbinno.com [nbinno.com]

- 12. Adipic dihydrazide CAS#: 1071-93-8 [m.chemicalbook.com]

In-depth Technical Guide: Stability and Recommended Storage of Adipic Acid Dihydrazide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Adipic acid dihydrazide-d8 (ADH-d8). Due to the limited availability of specific stability data for the deuterated form, this guide draws upon information available for its non-deuterated analog, Adipic acid dihydrazide (ADH), and general principles of isotope-labeled compounds.

Introduction to this compound

This compound is the deuterium-labeled version of Adipic acid dihydrazide. Stable isotope-labeled compounds like ADH-d8 are crucial tools in drug development and metabolic research, primarily used as internal standards for quantitative analysis. The replacement of hydrogen atoms with deuterium (B1214612) can influence the pharmacokinetic and metabolic profiles of molecules. While generally considered stable, proper storage and handling are critical to maintain the isotopic and chemical purity of ADH-d8 for reliable experimental outcomes.

Stability Profile

General Stability: Adipic acid dihydrazide is considered a chemically stable compound under standard ambient conditions (room temperature)[1]. It is a white to slightly yellow crystalline powder[2]. When formulated in specific systems, such as one-component epoxy resins, it can exhibit a storage stability of up to six months at room temperature[1][3].

Thermal Stability: Studies on the non-deuterated form have shown that the incorporation of Adipic acid dihydrazide into a polymer matrix can enhance the thermal stability of the material. For instance, the half-degradation temperature of a P(MMA-BA-MAA) film increased from 395.8 °C to 403.2 °C with the addition of 5 wt% ADH[4]. This suggests that ADH itself possesses good thermal stability.

Hydrolytic and Photostability: Specific data on the hydrolysis and photostability of this compound or its non-deuterated form are limited. However, as a general precaution for hydrazide compounds, it is recommended to store them in a dry and dark place to minimize potential degradation from moisture and light[5].

Summary of Stability Data (for Adipic Acid Dihydrazide - ADH)

| Parameter | Condition | Observation |

| Chemical Stability | Standard Ambient (Room Temperature) | Chemically stable[1]. |

| Storage Stability | Room Temperature (in epoxy formulation) | Can be stable for up to six months[1][3]. |

| Thermal Stability | In P(MMA-BA-MAA) polymer matrix | Half-degradation temperature increased by 7.4 °C with 5 wt% ADH, indicating good thermal stability[4]. |

Recommended Storage Conditions

Based on the available information for Adipic acid dihydrazide and general best practices for storing hydrazide compounds and stable isotope-labeled chemicals, the following storage conditions are recommended for this compound to ensure its long-term stability and purity.

| Condition | Recommendation | Rationale |

| Temperature | Room temperature (20-25°C). Some suppliers recommend -20°C for long-term storage[2][6]. | Prevents thermal degradation. Lower temperatures are generally preferred for long-term preservation of chemical integrity. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |

| Light | Protect from light by storing in a dark place or using an amber vial. | Prevents potential photodegradation. Hydrazide compounds are often light-sensitive. |

| Moisture | Store in a dry, well-ventilated place. Use of a desiccator is recommended. | Hydrazide compounds can be hygroscopic and susceptible to hydrolysis. Keeping the compound dry is crucial for its stability. |

| Container | Use a well-sealed, clean, and dry container made of non-reactive material (e.g., glass). | Prevents contamination and degradation due to reaction with container materials. |

Experimental Protocols

While specific experimental protocols for the stability testing of this compound were not found, a general protocol for assessing the stability of a chemical compound under various stress conditions can be outlined. This can be adapted by researchers to evaluate the stability of ADH-d8 for their specific applications.

Objective: To assess the stability of this compound under thermal, hydrolytic, and photolytic stress conditions.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, water)

-

pH buffers

-

Temperature and humidity-controlled chambers

-

Photostability chamber with a calibrated light source (e.g., Xenon lamp)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Reference standards of this compound and any potential degradation products

Methodology:

-

Forced Degradation Studies:

-

Thermal Stress: Expose solid samples of ADH-d8 to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Hydrolytic Stress: Prepare solutions of ADH-d8 in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions. Store these solutions at room temperature and an elevated temperature (e.g., 40°C) and analyze at various time points.

-

Photolytic Stress: Expose a solution of ADH-d8 and a solid sample to a controlled light source that mimics both UV and visible radiation (e.g., ICH Q1B option 2). A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw samples and dilute them to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Quantify the amount of remaining ADH-d8 and any major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) if possible.

-

Identify potential degradation products using techniques like LC-MS/MS.

-

Visualization of Storage Logic

The following diagram illustrates the key considerations for the proper storage of this compound.

Caption: Recommended Storage Logic for this compound.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. Adipic dihydrazide CAS#: 1071-93-8 [m.chemicalbook.com]

- 3. gantrade.com [gantrade.com]

- 4. An Industrial Scale Synthesis of Adipicdihydrazide (ADH)/Polyacrylate Hybrid with Excellent Formaldehyde Degradation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: NMR and Mass Spectrometry Characterization of Adipic Acid Dihydrazide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Adipic acid dihydrazide-d8. Given the limited availability of experimental data for the deuterated species, this guide combines data from the non-deuterated analogue with predicted data for the deuterated compound, offering a robust resource for researchers.

Introduction

This compound is the deuterium-labeled form of Adipic acid dihydrazide, a homobifunctional cross-linking agent.[1] The deuterated analogue, with the chemical formula NH₂NHCO(CD₂)₄CONHNH₂, has a molecular weight of approximately 182.25 g/mol .[2][3] Its primary application lies in its use as a tracer in pharmacokinetic and metabolic studies, where the deuterium (B1214612) labeling allows for differentiation from its non-deuterated counterpart.[3] Adipic acid dihydrazide is widely used in cross-linking water-based emulsions and as a hardener for certain epoxy resins.[1]

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are based on the experimental data available for the non-deuterated Adipic acid dihydrazide.

Predicted ¹H NMR Data

Deuteration at the C1-C4 positions of the adipoyl backbone leads to the absence of proton signals from these positions in the ¹H NMR spectrum. The expected spectrum would therefore only show signals corresponding to the hydrazide protons.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| -NH- | ~8.9 |

| -NH₂ | ~4.1 |

| -(CD₂)₂-CH₂- | Absent |

| -CO-CH₂- | Absent |

Note: Predicted shifts are based on data for the non-deuterated compound in DMSO-d₆. Actual shifts may vary depending on the solvent and experimental conditions.[4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with potential minor upfield shifts and the possibility of observing coupling between carbon and deuterium (C-D coupling), which can result in signal splitting.

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| -C=O | ~172 |

| -CD₂-C=O | ~33 |

| -CD₂-CD₂- | ~25 |

Note: Predicted shifts are based on data for the non-deuterated compound. Actual shifts may vary.[5]

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 182.25, which is 8 mass units higher than the non-deuterated compound (174.20 g/mol ).[2] The fragmentation pattern is predicted to be similar to the non-deuterated analogue, with corresponding mass shifts for fragments containing deuterium.

| Predicted Mass Spectrometry Data for this compound | |

| m/z | Assignment |

| 182.25 | [M]⁺ (Molecular Ion) |

| 167.22 | [M-NH]⁺ |

| 151.22 | [M-NHNH₂]⁺ |

| 124.18 | [M-2(NHNH₂)]⁺ |

Note: Predicted fragmentation is based on common fragmentation patterns for similar compounds.

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and label it clearly.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

The choice of solvent will depend on the ionization technique being used.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the appropriate parameters for the ion source, mass analyzer, and detector.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced via a direct insertion probe or a gas chromatography (GC) system.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

For tandem mass spectrometry (MS/MS), select the molecular ion of interest and acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and any major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualizations

The following diagrams illustrate key aspects related to the characterization and application of Adipic acid dihydrazide.

Caption: Experimental workflow for NMR and Mass Spectrometry characterization.

Caption: Keto-hydrazide cross-linking mechanism with Adipic acid dihydrazide.

References

Deuterium-Labeled Adipic Acid Dihydrazide: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled adipic acid dihydrazide (D8-ADH) is a stable isotope-labeled analog of adipic acid dihydrazide (ADH), a versatile homobifunctional crosslinking agent. The incorporation of deuterium (B1214612) atoms provides a valuable tool for researchers in various fields, particularly in quantitative mass spectrometry-based proteomics and pharmacokinetic studies. This technical guide provides an in-depth overview of D8-ADH, including its synthesis, physicochemical properties, and detailed protocols for its application as a chemical crosslinker and an internal standard. The strategic use of D8-ADH can significantly enhance the accuracy and precision of analytical measurements and provide deeper insights into the metabolic fate of molecules.

Introduction

Adipic acid dihydrazide (ADH) is a chemical compound widely used to crosslink molecules containing carboxyl groups, such as proteins and polysaccharides, often in the presence of a carbodiimide (B86325) activator like EDC.[1] It is also utilized as a hardener for epoxy resins and a chain extender in polyurethanes.[2] The deuterium-labeled version, specifically adipic acid dihydrazide-d8 (D8-ADH), offers significant advantages in research settings. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, introduces a mass shift that is readily detectable by mass spectrometry.[] This property makes D8-ADH an ideal internal standard for quantitative analyses, as it co-elutes with the non-labeled analyte and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[4][5] Furthermore, deuterium labeling can alter the pharmacokinetic profile of molecules by slowing down metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[6][7]

Physicochemical Properties

The physicochemical properties of D8-ADH are nearly identical to those of its non-deuterated counterpart, with the primary difference being its molecular weight. This similarity is crucial for its application as an internal standard.

| Property | Adipic Acid Dihydrazide (ADH) | Deuterium-Labeled Adipic Acid Dihydrazide (D8-ADH) |

| Molecular Formula | C₆H₁₄N₄O₂ | C₆H₆D₈N₄O₂ |

| Molecular Weight | 174.20 g/mol | 182.25 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 180-182 °C | Expected to be similar to ADH |

| Solubility | Soluble in water | Expected to be similar to ADH |

| Isotopic Purity | N/A | Typically >98% |

Note: Some physical properties for D8-ADH are extrapolated from ADH data due to limited specific experimental values in public literature.

Synthesis of Deuterium-Labeled Adipic Acid Dihydrazide (D8-ADH)

The synthesis of D8-ADH is a two-step process that begins with the deuteration of adipic acid to form adipic acid-d8, followed by the reaction with hydrazine (B178648) to yield the final product.

Step 1: Synthesis of Adipic Acid-d8

A common method for introducing deuterium into a molecule like adipic acid is through a heterogeneous catalytic hydrogen-deuterium exchange reaction.[8] This method offers a high degree of deuterium incorporation under relatively mild conditions.

Experimental Protocol: Catalytic H-D Exchange for Adipic Acid-d8 Synthesis

-

Reaction Setup: In a high-pressure reaction vessel, combine adipic acid (1 equivalent), 10% Palladium on Carbon (Pd/C) (0.1 eq by weight), and a catalytic amount of aluminum powder.

-

Deuterium Source: Add deuterium oxide (D₂O) to the vessel to serve as the deuterium source and solvent.

-

Reaction Conditions: Seal the vessel and introduce hydrogen gas (this facilitates the activation of the catalyst). Heat the mixture to 100-150°C with vigorous stirring for 24-48 hours. The pressure will increase due to the in-situ generation of D₂ gas from the reaction of aluminum with D₂O.[9]

-

Work-up: After cooling the reaction vessel, filter the mixture to remove the Pd/C catalyst.

-

Purification: Evaporate the D₂O under reduced pressure. The resulting solid, adipic acid-d8, can be further purified by recrystallization from hot D₂O.

-

Characterization: Confirm the structure and isotopic purity of the adipic acid-d8 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[10][11]

Step 2: Synthesis of this compound (D8-ADH)

The deuterated adipic acid is then converted to the dihydrazide. This can be achieved through direct reaction with hydrazine hydrate.[12][13]

Experimental Protocol: Synthesis of D8-ADH from Adipic Acid-d8

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid-d8 (1 equivalent) in an excess of hydrazine hydrate.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-115°C) and maintain for 4-6 hours.

-

Crystallization: Upon cooling the reaction mixture, the this compound will precipitate out of the solution.

-

Purification: Collect the crystalline product by vacuum filtration and wash with cold ethanol (B145695) to remove any unreacted starting material and excess hydrazine.

-

Drying: Dry the purified D8-ADH under vacuum.

-

Characterization: Confirm the final product's identity and purity using techniques such as melting point determination, FTIR spectroscopy, and mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. CN106946733A - A kind of method for preparing adipic dihydrazide - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Isotopic analysis of deuterated organic compounds using triple NMR 13C-(1H,2D) [inis.iaea.org]

- 12. JPH09255644A - Production of adipic acid dihydrazide - Google Patents [patents.google.com]

- 13. niir.org [niir.org]

Methodological & Application

Application Note: Quantitative Glycoprotein Cross-Linking using Adipic Acid Dihydrazide-d8 (ADH-d8)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycoproteins play a critical role in a vast array of biological processes, including cell signaling, immune response, and protein-protein interactions. The study of these interactions is fundamental to understanding disease mechanisms and developing novel therapeutics.[1][2] Chemical cross-linking is a powerful technique used to stabilize transient interactions and provide structural insights into protein complexes.[3] Adipic acid dihydrazide (ADH) is a homobifunctional cross-linking reagent that specifically targets aldehyde groups.[4] This protocol details the use of a stable isotope-labeled version, Adipic acid dihydrazide-d8 (ADH-d8), for the quantitative analysis of glycoprotein (B1211001) interactions via mass spectrometry.

The workflow involves two primary chemical steps:

-

Oxidation: The cis-diol groups on the carbohydrate moieties of glycoproteins are mildly oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[5][6] This targets the modification to the glycan portion, preserving the integrity of critical amino acid residues in the polypeptide chain.[5][6]

-

Cross-linking: The generated aldehydes react with the hydrazide groups of ADH-d8 to form stable hydrazone bonds, effectively cross-linking glycoproteins or capturing glycoprotein-protein interactions.[7]

The incorporation of the deuterated (d8) cross-linker enables quantitative mass spectrometry workflows. By comparing a sample cross-linked with "heavy" ADH-d8 to a control sample linked with "light" ADH (d0), researchers can accurately quantify changes in glycoprotein interactions under different biological conditions.

Principle of the Method

The cross-linking strategy is based on a two-stage chemical reaction. First, glycoproteins are subjected to mild oxidation with sodium periodate (B1199274). This cleaves the bond between adjacent carbon atoms containing hydroxyl groups (cis-glycols) found in sugar residues, creating two aldehyde groups.[5] The concentration of sodium periodate can be adjusted to control the extent of oxidation; for instance, a low concentration (1mM) preferentially oxidizes sialic acid residues.[5]

Following the removal of excess oxidant, the deuterated cross-linker, ADH-d8, is introduced. The two terminal hydrazide groups (-CONHNH₂) of the ADH-d8 molecule react with the newly formed aldehyde groups on the glycans of proximal proteins, forming stable hydrazone linkages.[6][8] This covalent bond captures the spatial relationship between the interacting molecules. Subsequent analysis by mass spectrometry allows for the identification of cross-linked peptides, and the 8 Dalton mass difference between the d8 and d0 isotopes allows for the relative quantification of these interactions.

Experimental Protocols

Part 1: Oxidation of Glycoproteins

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of the target glycoprotein(s).

Materials:

-

Glycoprotein sample (0.5-10 mg/mL)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[6]

-

Sodium meta-periodate (NaIO₄)

-

Desalting columns or dialysis equipment

-

Amber microcentrifuge tubes or aluminum foil

Procedure:

-

Prepare the glycoprotein sample by dissolving it in or exchanging it into the Oxidation Buffer. The final protein concentration should be between 0.5 and 10 mg/mL.[5][6]

-

Prepare a fresh 20 mM solution of sodium meta-periodate in Oxidation Buffer. Note: This solution is light-sensitive and should be prepared in an amber vial or a tube wrapped in foil.[5]

-

To initiate the oxidation, add the NaIO₄ solution to the glycoprotein sample to achieve a final concentration of 1-10 mM. For specific oxidation of sialic acid residues, use a final concentration of 1 mM.[5][6] For more general oxidation of other sugars like galactose and mannose, use a final concentration of 10 mM.[5]

-

Incubate the reaction for 30 minutes at room temperature, protected from light.[5]

-

Immediately remove the excess, unreacted sodium meta-periodate. This is a critical step and can be accomplished using a desalting column or by dialysis against the appropriate coupling buffer (e.g., PBS, pH 7.2) for the subsequent cross-linking step.[7] The oxidized glycoprotein is now ready for cross-linking.

Part 2: Cross-Linking with this compound (ADH-d8)

This protocol details the reaction between the oxidized glycoprotein and the ADH-d8 cross-linker.

Materials:

-

Oxidized glycoprotein sample (from Part 1)

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)[7]

-

This compound (ADH-d8)

-

Quenching solution (optional, e.g., Tris buffer)

Procedure:

-

Ensure the oxidized glycoprotein is in an amine-free buffer, such as PBS, at a pH between 6.5 and 7.5 for optimal hydrazide reaction efficiency.[7]

-

Prepare a stock solution of ADH-d8 in the Coupling Buffer. The required concentration will depend on the amount of glycoprotein and the estimated number of aldehyde sites. A 10- to 50-fold molar excess of ADH-d8 over the glycoprotein is a common starting point.

-

Add the calculated volume of the ADH-d8 stock solution to the oxidized glycoprotein sample.

-

Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C.[7]

-

(Optional) The reaction can be stopped by adding an amine-containing buffer like Tris to quench any unreacted aldehydes.

-

Remove excess ADH-d8 cross-linker via dialysis or a desalting column.

-

The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, followed by in-gel digestion and LC-MS/MS analysis to identify the cross-linked peptides.

Data Presentation

Quantitative data from experiments should be clearly organized to allow for easy interpretation and comparison.

Table 1: Recommended Reaction Conditions for Glycoprotein Cross-Linking

| Parameter | Oxidation Step | Cross-linking Step | Notes |

|---|---|---|---|

| Buffer | 0.1 M Sodium Acetate, pH 5.5[6] | PBS, pH 7.2-7.5 | Oxidation is more efficient in acidic conditions; hydrazide coupling is optimal at neutral pH. Avoid amine buffers.[7] |

| Key Reagent | Sodium meta-periodate | This compound | - |

| Concentration | 1-10 mM final concentration[5] | 10-50 fold molar excess | 1 mM NaIO₄ targets sialic acids; higher concentrations oxidize other sugars.[5] |

| Temperature | Room Temperature or 4°C | Room Temperature or 4°C | - |

| Duration | 30 minutes[5] | 2-4 hours[7] | Protect oxidation reaction from light.[5] |

Table 2: Example Bill of Materials

| Reagent | Supplier | Catalog # | Purpose |

|---|---|---|---|

| This compound | (Example Supplier) | (Example #) | "Heavy" Cross-linker |

| Adipic Acid Dihydrazide (d0) | (Example Supplier) | (Example #) | "Light" Cross-linker |

| Sodium meta-periodate | Thermo Fisher Scientific | 20504 | Oxidizing Agent |

| Zeba™ Spin Desalting Columns | Thermo Fisher Scientific | 89882 | Buffer Exchange/Reagent Removal |

| 0.1 M Sodium Acetate Buffer | (Generic) | - | Oxidation Buffer |

| PBS Buffer, 10X | (Generic) | - | Coupling Buffer |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for quantitative glycoprotein cross-linking using ADH-d8, from sample preparation to data analysis.

Caption: Glycoprotein cross-linking workflow using ADH-d8.

References

- 1. Quantitative Glycan-Protein Cross-Linking Mass Spectrometry Using Enrichable Linkers Reveals Extensive Glycan-Mediated Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 4. ADIPIC ACID DIHYDRAZIDE (ADH) - Ataman Kimya [atamanchemicals.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. chemcomplex.com [chemcomplex.com]

Application Note: Quantitative Analysis of Small Molecules by LC-MS Following Derivatization with Adipic Acid Dihydrazide-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of small molecules, such as carboxylic acids, aldehydes, and ketones, in complex biological matrices is a significant challenge in metabolomics and drug development. These molecules often exhibit poor chromatographic retention on reverse-phase columns and low ionization efficiency in mass spectrometry, hindering their sensitive detection. Chemical derivatization is a powerful strategy to overcome these limitations. Adipic acid dihydrazide-d8 (ADH-d8) is a stable isotope-labeled derivatization reagent that introduces a hydrazide functional group, which can react with carboxyl, aldehyde, and ketone moieties. The incorporation of a deuterium-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in ionization efficiency. This application note provides a detailed protocol for the derivatization of small molecules with ADH-d8 and their subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

This compound reacts with the carboxyl groups of acidic molecules in the presence of a coupling agent, and with the carbonyl groups of aldehydes and ketones to form stable hydrazones. The resulting derivatives exhibit improved chromatographic properties and enhanced ionization efficiency in the positive ion mode of electrospray ionization (ESI), leading to significantly improved sensitivity and accuracy in quantitative analysis. The deuterium (B1214612) label on the ADH-d8 serves as an internal standard for ratiometric quantification.

Experimental Protocols

Materials and Reagents

-

This compound (ADH-d8)

-

Adipic acid dihydrazide (unlabeled ADH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Pyridine

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Small molecule standards (e.g., short-chain fatty acids, keto acids, aldehydes)

-

Biological samples (e.g., plasma, urine, cell extracts)

Sample Preparation

-

Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Urine: Centrifuge urine samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter. Use the supernatant directly for derivatization.

-

Cell Extracts: Perform a suitable extraction method (e.g., Folch or Bligh-Dyer) and evaporate the extract to dryness.

Derivatization Protocol

-

Reconstitute the dried sample extract or take an aliquot of the urine sample in 50 µL of a solution of 100 mM unlabeled ADH in ACN/water (1:1, v/v) for generating a calibration curve. For the study samples, use a 100 mM ADH-d8 solution.

-

To this solution, add 20 µL of freshly prepared 200 mM EDC and 200 mM NHS in pyridine.

-

Vortex the mixture and incubate at 60°C for 1 hour.

-

After incubation, cool the reaction mixture to room temperature.

-

Add 10 µL of water to quench the reaction.

-

Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.

Data Presentation

The following table provides illustrative quantitative data for the analysis of representative small molecules derivatized with ADH-d8. Please note that these values are examples and may vary depending on the specific instrumentation and experimental conditions.

| Analyte | Functional Group | Limit of Detection (LOD) (nM) | Limit of Quantitation (LOQ) (nM) | Linearity (R²) |

| Acetic Acid | Carboxylic Acid | 10 | 30 | >0.995 |

| Propionic Acid | Carboxylic Acid | 5 | 15 | >0.998 |

| Pyruvic Acid | Keto Acid | 2 | 6 | >0.999 |

| Formaldehyde | Aldehyde | 20 | 60 | >0.992 |

| Acetone | Ketone | 25 | 75 | >0.990 |

Visualizations

Caption: Experimental workflow for ADH-d8 derivatization and LC-MS analysis.

Caption: Reaction of small molecules with this compound.

Quantitative Proteomics Using Adipic Acid Dihydrazide-d8: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid dihydrazide (ADH) is a versatile, homobifunctional cross-linking agent. Its deuterated stable isotope, Adipic acid dihydrazide-d8 (AAD-d8), is a powerful tool in quantitative mass spectrometry-based proteomics. The incorporation of a heavy isotope label enables the accurate relative quantification of proteins and their modifications between different samples. This document provides detailed application notes and protocols for two primary quantitative proteomics workflows utilizing AAD-d8: Quantitative Glycoproteomics and Quantitative Cross-Linking Mass Spectrometry .

These methods are invaluable for biomarker discovery, understanding disease mechanisms, and elucidating drug mechanisms of action by providing quantitative insights into the glycoproteome and protein-protein interactions.

Application 1: Quantitative Glycoproteomics Workflow

This workflow leverages hydrazide chemistry to selectively capture and enrich glycoproteins, with AAD-d8 serving as a labeling agent for relative quantification. The protocol is designed to compare the abundance of specific glycoproteins between two samples (e.g., control vs. treated).

Experimental Workflow Diagram

Caption: Quantitative glycoproteomics workflow using AAD-d8.

Experimental Protocol

1. Protein Extraction and Oxidation:

-

Extract total protein from two samples (e.g., "Control" and "Treated") using a suitable lysis buffer.

-

Determine protein concentration using a standard protein assay.

-

For each sample, take an equal amount of total protein (e.g., 1 mg).

-

Perform oxidation of the glycoprotein carbohydrate moieties. A common method is to use sodium periodate.

2. Glycoprotein Capture and Isotopic Labeling:

-

Resuspend hydrazide-functionalized agarose (B213101) beads in a coupling buffer.

-

Add the oxidized protein lysate from the "Control" sample to one aliquot of beads and the "Treated" sample to another.

-

Allow the glycoproteins to covalently bind to the hydrazide beads.

-

Wash the beads extensively to remove non-glycoproteins.

-

Label the captured glycoproteins from the "Control" sample with a solution of standard Adipic Acid Dihydrazide (light).

-

Label the captured glycoproteins from the "Treated" sample with a solution of this compound (heavy).

-

Quench the labeling reaction.

3. On-bead Digestion and Glycan Release:

-

Combine the "light" and "heavy" labeled beads into a single tube.

-

Resuspend the combined beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

-

Perform on-bead digestion of the captured proteins using trypsin overnight at 37°C.

-

Wash the beads to remove non-glycosylated peptides.

-

To specifically analyze N-linked glycans, release the formerly N-glycosylated peptides using PNGase F. This enzyme cleaves the glycan and deamidates the asparagine residue to aspartic acid, leaving a unique mass signature at the glycosylation site.[1][2]

4. LC-MS/MS Analysis:

-

Desalt the released peptides using a C18 StageTip.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

-

Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the isotopically labeled peptide pairs.

-

The software will identify pairs of peptides that are chemically identical but differ in mass due to the d0/d8 label.

-

The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of that glycoprotein in the "Treated" vs. "Control" samples.

Data Presentation

Table 1: Quantitative Glycoproteomics Data Summary

| Protein ID | Gene Name | Peptide Sequence | Glycosylation Site | Ratio (Treated/Control) | p-value |

| P02768 | ALB | AFTFHADICTLSEK | N123 | 2.5 | 0.001 |

| Q9H2A9 | TFRC | VLGSTEHNFVTK | N251 | 0.8 | 0.045 |

| ... | ... | ... | ... | ... | ... |

Application 2: Quantitative Cross-Linking Mass Spectrometry (qXL-MS)

This workflow uses AAD-d8 as a stable isotope-labeled cross-linker to quantify changes in protein-protein interactions or protein conformations. It is particularly useful for identifying interactions involving acidic residues (Aspartic acid, Glutamic acid).

Experimental Workflow Diagram

Caption: Quantitative cross-linking workflow using AAD-d8.

Experimental Protocol

1. Sample Preparation and Cross-Linking:

-

Prepare two samples of the protein or protein complex of interest under different conditions (e.g., "Condition A" and "Condition B").

-

To activate the carboxyl groups on acidic residues for reaction with the hydrazide, a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is typically used.

-

Cross-link the sample in "Condition A" with standard Adipic Acid Dihydrazide (light).

-

Cross-link the sample in "Condition B" with this compound (heavy).

-

Quench the cross-linking reaction.

2. Protein Digestion and Enrichment:

-

Combine the "light" and "heavy" cross-linked samples.

-

Denature, reduce, and alkylate the proteins.

-

Digest the cross-linked proteins with an appropriate protease, such as trypsin.

-

Enrich for the larger, cross-linked peptides using size-exclusion chromatography (SEC).

3. LC-MS/MS Analysis:

-

Analyze the enriched cross-linked peptides by LC-MS/MS. A high-resolution mass spectrometer is recommended.

4. Data Analysis:

-

Use specialized software for cross-link identification and quantification (e.g., XiSearch, MeroX, MaxQuant with cross-linking support).[3][4]

-

The software will identify pairs of peptides linked by the cross-linker. The d0/d8 mass shift will be used to identify corresponding cross-links from the two conditions.

-

The ratio of the peak intensities of the heavy and light cross-linked peptide pairs indicates the change in the proximity of the linked residues between "Condition A" and "Condition B".

Data Presentation

Table 2: Quantitative Cross-Linking Data Summary

| Cross-link Type | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Ratio (Condition B/A) |

| Inter-protein | Protein X | E56 | Protein Y | D112 | 3.1 |

| Intra-protein | Protein X | D25 | Protein X | E98 | 0.5 |

| ... | ... | ... | ... | ... | ... |

Signaling Pathway and Logical Relationship Diagrams

Stable Isotope Labeling Principle for Quantification

Caption: Principle of stable isotope labeling for quantification.

Conclusion

The use of this compound provides a robust and accurate method for quantitative proteomics studies. The workflows for quantitative glycoproteomics and cross-linking mass spectrometry detailed here offer powerful approaches to investigate dynamic changes in the proteome. These techniques can significantly contribute to a deeper understanding of complex biological systems and accelerate the development of new therapeutics and diagnostics.

References

- 1. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Adipic Acid Dihydrazide in Human Plasma using Adipic Acid Dihydrazide-d8 as an Internal Standard by LC-MS/MS

Application Notes and Protocols: Adipic Acid Dihydrazide-d8 in Tissue Engineering and Regenerative Medicine

For Researchers, Scientists, and Drug Development Professionals

Application Notes